

The Pharmacology of VU6012962: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	VU6012962	
Cat. No.:	B611777	Get Quote

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Abstract

VU6012962 is a potent, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a critical tool for investigating the physiological and pathological roles of mGlu7. This technical guide provides a comprehensive overview of the pharmacology of **VU6012962**, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols for its characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Mechanism of Action

VU6012962 functions as a negative allosteric modulator of the mGlu7 receptor.[1][2] This means it binds to a site on the receptor distinct from the orthosteric glutamate binding site. This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, and other orthosteric agonists, thereby inhibiting receptor activation. The primary consequence of mGlu7 inhibition is a modulation of neurotransmitter release, as mGlu7 is predominantly located on presynaptic terminals.

Signaling Pathways



The mGlu7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Inhibition of mGlu7 by **VU6012962** is expected to disinhibit these canonical and non-canonical signaling pathways.

Canonical Gailo Signaling Pathway

Canonical signaling through $G\alpha i/o$ leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.



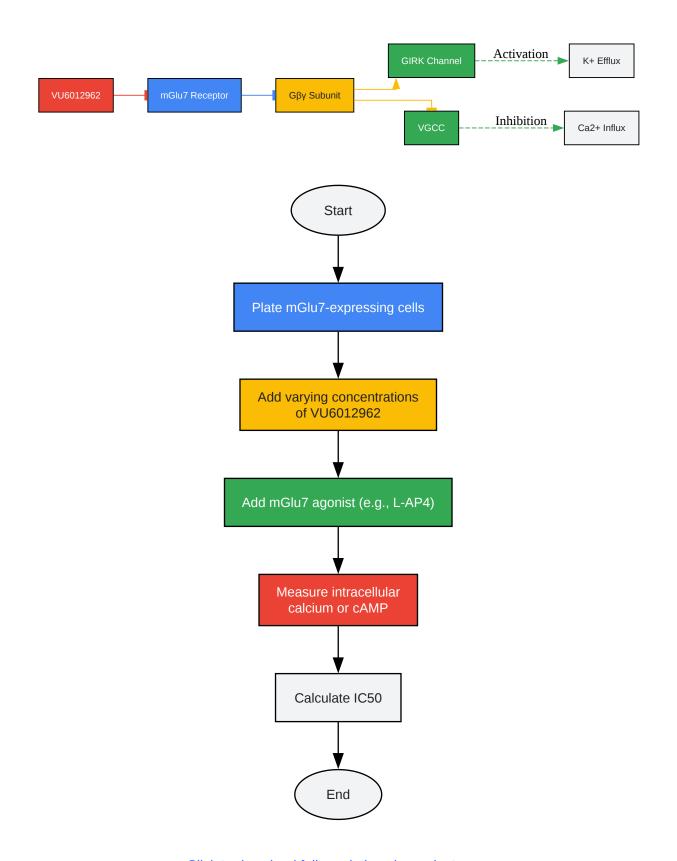
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Caption: Canonical mGlu7 signaling pathway inhibited by VU6012962.

Non-Canonical Gβy Signaling Pathway

Upon G-protein activation, the G β y subunit dissociates and can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).





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References

- 1. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962) -PubMed [pubmed.ncbi.nlm.nih.gov]
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